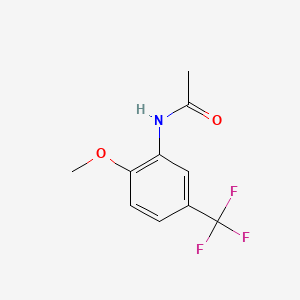
N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an acetamide moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 2-methoxy-5-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the formation of the acetamide bond. The reaction can be summarized as follows:
Starting Materials: 2-methoxy-5-(trifluoromethyl)aniline and acetic anhydride.
Reaction Conditions: Reflux in the presence of pyridine.
Product: this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Formation of 2-methoxy-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-methoxy-5-(trifluoromethyl)aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acetamide moiety can form hydrogen bonds with target proteins, influencing their activity and function. The methoxy group may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyphenyl)acetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(2-Methoxy-5-fluorophenyl)acetamide: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in reactivity and applications.
N-(2-Methoxy-5-chlorophenyl)acetamide:
Uniqueness
N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-6(15)14-8-5-7(10(11,12)13)3-4-9(8)16-2/h3-5H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTRZNLJNMZADR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-methylbutyl)-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2399845.png)
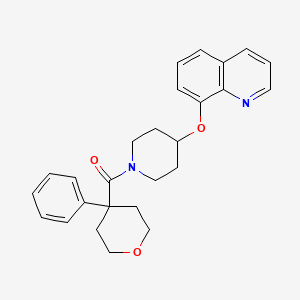
![2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane](/img/structure/B2399849.png)
![2-{[(2-chlorophenyl)methyl]amino}-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide, oxalic acid](/img/structure/B2399850.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2399853.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2399854.png)
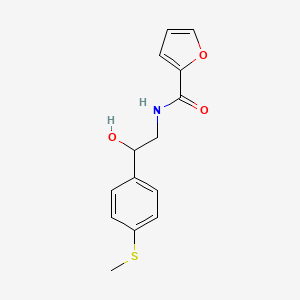
![Methyl 4-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]oxy}benzenecarboxylate](/img/structure/B2399857.png)
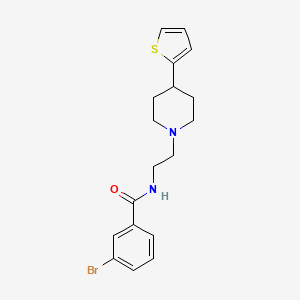
![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2399859.png)
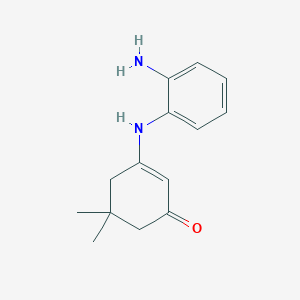
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide](/img/structure/B2399863.png)
![6-(Chloromethyl)-2-methylbenzo[d]thiazole](/img/structure/B2399865.png)

